Pravastatin sodium is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [] It is a hypocholesterolaemic agent [] and a relatively hydrophilic compound. [] It is a white to off-white, odorless, fine or crystalline powder. [] Pravastatin sodium is being produced using two fermentation steps. [] The first step is the production of ML-236B by Penicillium citrinum. It is then changed to ML-236B sodium by adding sodium hydroxide. The second step is the microbial hydroxylation of ML-236B sodium to pravastatin sodium by Streptomyces carbophilus. [] Pravastatin sodium has a strong inhibitory effect on HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis. []
Pravastatin sodium can be synthesized through microbial transformation of mevastatin using Streptomyces acidophilus. [] It can also be produced by fermentation using various microorganisms, including Aspergillus, Monascus, Nocardia, Amycolatopsis, Mucor, and Penicillium. [] Strain improvement through classical techniques has led to the development of high-producing mutants of Penicillium citrinum for the production of ML-236B, a precursor to pravastatin sodium. []
Pravastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting HMG-CoA reductase, pravastatin sodium reduces the production of mevalonic acid, a precursor to cholesterol. [] This, in turn, leads to a decrease in serum cholesterol levels. []
Pravastatin sodium is a moderately polar, hydrophilic compound. [] It is soluble in water (about 300 mg/ml) [] but has low permeability. [] It is rapidly absorbed from the upper small intestine, most likely through proton-coupled carrier-mediated transport. [] Pravastatin sodium is a BCS class III medication. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7